molecular formula C23H27N B14324919 (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile CAS No. 106112-36-1

(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile

Katalognummer: B14324919
CAS-Nummer: 106112-36-1
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: RIKUXKXIBXMUIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile is an organic compound that belongs to the fluorene family It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions of the fluorene ring, and an acetonitrile group at the 4 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile typically involves the following steps:

    Di-tert-butylation:

    Hydroxymethylation: Conversion of the fluorene derivative to a hydroxymethyl compound.

    Nitrile Formation: Introduction of the acetonitrile group at the 4 position.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of different functional groups at the acetonitrile position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

(2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as organic light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes. In industrial applications, its mechanism may involve its role as a precursor or intermediate in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

  • 2,7-Di-tert-butyl-9-fluorenylmethanol
  • 2,7-Di-tert-butylfluorene
  • 2,7-Di-tert-butyl-9H-fluoren-9-one

Comparison: (2,7-Di-tert-butyl-9H-fluoren-4-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts different chemical properties compared to its analogs. For instance, the acetonitrile group can participate in nucleophilic substitution reactions, which is not possible with the hydroxymethyl or ketone derivatives.

This compound’s unique structural features and reactivity make it a valuable molecule for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

106112-36-1

Molekularformel

C23H27N

Molekulargewicht

317.5 g/mol

IUPAC-Name

2-(2,7-ditert-butyl-9H-fluoren-4-yl)acetonitrile

InChI

InChI=1S/C23H27N/c1-22(2,3)18-7-8-20-16(13-18)11-17-14-19(23(4,5)6)12-15(9-10-24)21(17)20/h7-8,12-14H,9,11H2,1-6H3

InChI-Schlüssel

RIKUXKXIBXMUIH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3CC#N)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.